Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-

Two-component regulatory system inhibitor KinA autophosphorylation Antibacterial target identification

3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1151-51-5), also known as 3,4′,5-trichlorosalicylanilide, is a trichlorinated member of the salicylanilide class with the molecular formula C₁₃H₈Cl₃NO₂ and a monoisotopic mass of 314.962 Da. The compound features a 2-hydroxybenzamide core bearing chlorine atoms at the 3- and 5-positions of the salicyloyl ring and a 4-chlorophenyl substituent on the anilide nitrogen.

Molecular Formula C13H8Cl3NO2
Molecular Weight 316.6 g/mol
CAS No. 1151-51-5
Cat. No. B10949458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-
CAS1151-51-5
Molecular FormulaC13H8Cl3NO2
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl
InChIInChI=1S/C13H8Cl3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)
InChIKeyUSFZGCVGLNMJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1151-51-5): Procurement-Relevant Chemical Identity and Class Baseline


3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1151-51-5), also known as 3,4′,5-trichlorosalicylanilide, is a trichlorinated member of the salicylanilide class with the molecular formula C₁₃H₈Cl₃NO₂ and a monoisotopic mass of 314.962 Da. The compound features a 2-hydroxybenzamide core bearing chlorine atoms at the 3- and 5-positions of the salicyloyl ring and a 4-chlorophenyl substituent on the anilide nitrogen. [1] This specific 3,5-dichloro-4′-chloro substitution pattern distinguishes it from other halogenated salicylanilides such as closantel (3,5-diiodo), niclosamide (5-chloro-2′-chloro-4′-nitro), rafoxanide (3,5-diiodo-3′-chloro-4′-(4-chlorophenoxy)), and oxyclozanide (3,5,6-trichloro-3′,5′-dichloro-2′-hydroxy), each of which displays distinct physicochemical and biological profiles that preclude generic interchangeability. [2]

Why 3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide Cannot Be Interchanged with Other Salicylanilides: Quantitative SAR Evidence


Within the salicylanilide class, minor alterations to the halogenation pattern on either the salicyloyl or anilide ring produce large-magnitude shifts in target potency. In a systematic structure-activity relationship (SAR) study of two-component regulatory system (TCS) inhibitors, replacing the 4-chloro substituent on the anilide ring of compound 19 (target) with 3,4-dichloro (compound 9, tetrachlorosalicylanilide) increased KinA inhibitory potency more than 4-fold (IC₅₀ 185 µM vs. 45 µM), while adding a 3-CF₃ group (compound 20) yielded an IC₅₀ of 50 µM—a 3.7-fold difference from the target. [1] Similarly, replacing the 3,5-dichloro salicyloyl ring with 3,5-diiodo (closantel, compound 1) produced a 49-fold more potent inhibitor (IC₅₀ 3.8 µM). [1] Across the broader antifungal landscape, salicylanilide Minimum Inhibitory Concentrations (MICs) vary from 0.49 µmol/L to >1.95 µmol/L depending on the specific substitution pattern and fungal strain tested, demonstrating that even ostensibly similar analogs cannot be assumed to be functionally interchangeable without experimental verification. [2] These quantitative gaps mean generic substitution risks selecting a compound with either insufficient target engagement or an undesired potency shift, directly undermining experimental reproducibility and procurement value.

3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide: Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


KinA/Spo0F Two-Component Regulatory System Inhibition: Direct Potency Comparison Against Closantel, Tetrachlorosalicylanilide, and Compound 20

In a direct head-to-head biochemical assay measuring inhibition of KinA autophosphorylation (the model TCS histidine kinase from Bacillus subtilis), compound 19 (target) exhibited an IC₅₀ of 185 µM. Under the identical assay conditions, tetrachlorosalicylanilide (compound 9; 3,3′,4′,5-tetrachlorosalicylanilide) yielded an IC₅₀ of 45 µM, representing a 4.1-fold greater potency. Closantel (compound 1; 3,5-diiodo-N-(4-chloro-α-cyanobenzylbenzamide)) gave an IC₅₀ of 3.8 µM (48.7-fold more potent), while compound 20 (4-Cl,3-CF₃ anilide) gave an IC₅₀ of 50 µM (3.7-fold more potent). [1]

Two-component regulatory system inhibitor KinA autophosphorylation Antibacterial target identification

Salicyloyl Ring Halogen SAR: 3,5-Dichloro vs. 3,5-Diiodo Impact on KinA Inhibitory Potency

Comparison of the target compound (3,5-Cl₂ salicyloyl) with its direct 3,5-I₂ analog (closantel, compound 1) in the same assay system reveals that substituting chlorine with iodine at the 3- and 5-positions of the salicyloyl ring increases KinA inhibitory potency approximately 49-fold (from IC₅₀ 185 µM to 3.8 µM). [1] This large potency gap is consistent with the broader SAR trend observed within the study, where electron-withdrawing, hydrophobic substituents at these positions generally enhance potency: the 3,5-(CF₃)₂ analog (compound 3) exhibited an IC₅₀ of 9.0 µM, while the 3,5-(OCH₃)₂ analog (compound 4) was essentially inactive (IC₅₀ 250 µM). [2]

Structure-activity relationship Salicylanilide halogen effects KinA inhibitor design

Physicochemical Differentiation: Melting Point and LogP as Determinants of Handling and Formulation Compatibility

The target compound has a reported melting point of 193–195 °C (lit. 190–191 °C) [1] and a calculated LogP of 4.6777. [2] In contrast, the structurally related tetrachlorosalicylanilide (3,3′,4′,5-tetrachlorosalicylanilide, CAS 7426-07-5) has a reported melting point of 246–248 °C. [3] The 53–58 °C lower melting point of compound 19 compared to tetrachlorosalicylanilide translates to substantially different solubility and thermal stability profiles during formulation. Additionally, the LogP of 4.68 for compound 19 differs from that of niclosamide (LogP ≈ 4.1) and closantel (LogP ≈ 6.8), placing compound 19 in a distinct lipophilicity band that affects membrane permeability, protein binding, and solvent compatibility. [4]

Physicochemical profiling Melting point Lipophilicity

Synthetic Accessibility and Yield: Benchmarking Against N-Phenyl and N-(4-Nitrophenyl) Analogs

Under identical synthetic conditions (Scheme 1, Macielag et al. 1998), compound 19 (target, 4-Cl anilide) was obtained in 60% yield. [1] In the same synthetic series, the unsubstituted N-phenyl analog (compound 22) was obtained in only 45% yield, and the N-(4-nitrophenyl) analog (compound 23) gave a markedly reduced 30% yield. [1] The 60% yield for compound 19 is comparable to that of the N-(4-tert-butylphenyl) analog (compound 21, 60% yield) but substantially higher than the electron-deficient para-nitro derivative. This yield data indicates that the 4-chloro substituent on the anilide ring provides a favorable electronic environment for the coupling reaction between 3,5-dichlorosalicyloyl chloride and 4-chloroaniline.

Synthetic chemistry Reaction yield Scale-up feasibility

3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Moderate-Potency Tool Compound for Bacterial Two-Component Regulatory System (TCS) Mechanistic Studies

With a KinA autophosphorylation IC₅₀ of 185 µM—approximately 49-fold weaker than closantel and 4-fold weaker than tetrachlorosalicylanilide—compound 19 serves as an ideal moderate-potency probe for TCS research where complete kinase inhibition is undesirable. [1] In target deconvolution experiments aimed at distinguishing primary from secondary TCS targets, compound 19's partial inhibition profile reduces the likelihood of pleiotropic effects that confound interpretation with more potent inhibitors. Its well-characterized synthesis (60% yield, mp 193–195 °C) [2] ensures batch-to-batch consistency for reproducible TCS autophosphorylation assays using the KinA/Spo0F model system.

Salicylanilide SAR Library Core Scaffold for Halogen Substituent Optimization

The 3,5-dichloro-4′-chloro substitution pattern of compound 19 constitutes a defined intermediate halogenation state within the salicylanilide SAR matrix. [1] In structure-activity studies aimed at optimizing TCS inhibition, this compound provides a reference point for systematically varying halogen atoms—for example, comparing 3,5-Cl₂ (IC₅₀ 185 µM) with 3,5-I₂ (IC₅₀ 3.8 µM) and 3,5-(CF₃)₂ (IC₅₀ 9.0 µM) [2]—enabling medicinal chemists to rationally design analogs with desired potency windows. Its favorable synthetic yield (60%) compared to the N-phenyl (45%) and N-(4-nitrophenyl) (30%) derivatives [3] further supports its use as a reliable scaffold for derivatization.

Procurement Reference Standard for Halogenated Salicylanilide Purity and Identity Verification

Compound 19's fully characterized spectroscopic and physicochemical profile—including ¹H NMR (DMSO-d₆: δ 12.53 br s, 10.72 br s, 8.08 s, 7.83 s, 7.73 d, 7.47 d), melting point (193–195 °C), and elemental analysis [1]—makes it suitable as an in-house reference standard for identity and purity verification of salicylanilide analogs. Analytical laboratories can use these published data to cross-validate the identity of newly synthesized or commercially sourced salicylanilides, reducing the risk of misidentified compounds entering screening cascades.

Industrial Biocide and Preservative Formulation Development Requiring Defined Physicochemical Parameters

The compound's calculated LogP of 4.68 [1] and moderate melting point (193–195 °C), which is 51–58 °C lower than the structurally related tetrachlorosalicylanilide (mp 246–248 °C) [2], facilitate its incorporation into solvent-based preservative and biocide formulations. [3] For industrial product developers seeking a salicylanilide with intermediate lipophilicity and lower thermal processing requirements, compound 19 offers a practical alternative to the higher-melting tetrachlorosalicylanilide, simplifying manufacturing workflows while retaining the antimicrobial scaffold associated with this chemical class.

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